
Tandospirone citrate
Vue d'ensemble
Description
Le citrate de SM-3997, également connu sous le nom de citrate de tandospirone, est un agoniste partiel puissant et sélectif du récepteur 5-HT1A. Il est principalement utilisé comme médicament anxiolytique pour le traitement des troubles anxieux. Le composé a montré un potentiel significatif dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques .
Méthodes De Préparation
La préparation du citrate de SM-3997 implique plusieurs voies de synthèse et conditions de réaction. L'une des méthodes comprend la réaction de la tandospirone avec l'acide citrique pour former le sel de citrate. Le processus implique la dissolution de la tandospirone dans un solvant approprié, suivie de l'ajout d'acide citrique sous des conditions contrôlées de température et de pH. La solution résultante est ensuite soumise à une cristallisation pour obtenir le sel de citrate pur .
Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé. Cela implique l'utilisation de réactifs de haute pureté, un contrôle précis des paramètres de réaction et des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Key Reaction Steps:
-
Alkylation of Exo-2,3-norbornanedicarboximide
-
Salt Formation with Citric Acid
Reaction Equation:
Optimization of Reaction Conditions
The yield and crystallinity of this compound depend on solvent ratios, temperature, and stoichiometry .
Critical Parameters:
Yield and Purity Data:
Solvent-Dependent Crystallization
-
Acetone/Ether System : Produces crystal form IV with distinct X-ray diffraction (XRD) peaks at 2θ = 11.2°, 12.2°, and 24.7° . This form exhibits higher solubility (10.4 mg/mL in water) compared to ethanol-derived forms .
-
Ethanol/Water System : Yields crystal form I (XRD peaks at 2θ = 7.8°, 15.6°, and 23.4°), which has lower solubility and higher melting points .
Impact of Temperature on Yield
-
At 125°C , the reaction achieves 90% yield with optimal product quality .
-
Temperatures >145°C lead to darker products and reduced yields (80%) due to thermal degradation .
Reaction Mechanism
-
The reaction proceeds via proton transfer from citric acid to the piperazinyl nitrogen of tandospirone, forming a stable citrate salt .
-
Girgnard-like alkylation in the norbornane intermediate step ensures regioselectivity .
Role of Solvents
-
Acetone : Polar aprotic solvent enhances citric acid solubility.
-
Ether : Reduces polarity, promoting crystallization by lowering solubility of the product .
Analytical Methods
-
XRD : Confirms crystal form IV (peaks at 2θ = 11.2°, 24.7°) .
-
Melting Point : 165.5–166.5°C (form IV) vs. 169–171°C (form I) .
Stability Studies
Process Parameters
Parameter | Industrial Scale Optimization |
---|---|
Batch Size | 80–100 kg tandospirone per batch . |
Reaction Time | 6–12 hours for crystallization . |
Purification | Vacuum filtration and reduced-pressure drying . |
Applications De Recherche Scientifique
Treatment of Generalized Anxiety Disorder (GAD)
TDS has been extensively studied for its effectiveness in GAD. A multicenter randomized controlled trial demonstrated that both 30 mg/day and 60 mg/day doses were effective in reducing anxiety symptoms, with improvements noted on the Hamilton Anxiety Scale (HAMA) . The study highlighted the drug's safety profile, showing no significant adverse effects across different dosages.
Functional Dyspepsia with Anxiety
Research indicates that TDS can alleviate symptoms of functional dyspepsia (FD), particularly when anxiety is a contributing factor. A randomized controlled trial found that patients receiving TDS reported significant improvements in abdominal symptom scores compared to placebo, with notable enhancements in upper abdominal pain and discomfort . The study also revealed improvements in quality of life as measured by the SF-8 questionnaire.
Vascular Depression and Cognitive Impairment
Recent studies have explored TDS's role in treating vascular depression (VaDep) associated with mild cognitive impairment (MCI). Findings suggest that TDS can improve cognitive function and reduce depressive symptoms in this population, potentially due to its serotonergic activity . A study indicated that patients receiving TDS showed marked improvements on cognitive assessments and overall mood scales compared to controls.
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of TDS reveals a favorable absorption mechanism, characterized by a half-life conducive to once-daily dosing regimens . Studies have shown that TDS effectively crosses the blood-brain barrier, enhancing its therapeutic impact on CNS disorders. Its action primarily involves modulation of serotonin pathways, particularly within the limbic system, which is integral to mood regulation and anxiety response.
Combination Therapies
TDS has also been investigated as an adjunct therapy alongside other medications. For instance, combining TDS with drawing therapy has shown promising results in improving medication compliance and overall treatment efficacy for anxiety disorders . This integrative approach underscores the potential for TDS to enhance therapeutic outcomes when used alongside psychological interventions.
Case Study: Efficacy in Alzheimer’s Disease Patients
A cohort study involving patients with mild to moderate Alzheimer's disease demonstrated that TDS significantly improved anxiety symptoms and cognitive function over a 12-week period . EEG power spectral analysis indicated reductions in anxiety-related brain activity, suggesting a direct neurophysiological effect of the drug.
Randomized Controlled Trials
Several randomized controlled trials have validated the efficacy of TDS across various conditions:
- A study on GAD showed significant reductions in HAMA scores among participants treated with TDS compared to placebo .
- Another trial focused on FD patients highlighted substantial improvements in gastrointestinal symptoms linked to anxiety management through TDS administration .
Data Summary Table
Mécanisme D'action
SM-3997 citrate exerts its effects primarily through its action on the 5-HT1A receptors. It binds to these receptors with high affinity, leading to the modulation of serotonin levels in the brain. This results in anxiolytic effects without the sedative and muscle relaxant properties commonly associated with benzodiazepines. The compound does not interact significantly with other receptor systems, making it a selective and effective anxiolytic agent .
Comparaison Avec Des Composés Similaires
Le citrate de SM-3997 est souvent comparé à d'autres agents anxiolytiques tels que la buspirone et le diazépam. Contrairement aux benzodiazépines, le citrate de SM-3997 ne produit pas d'effets sédatifs ou myorelaxants significatifs. Il a également un potentiel inférieur de dépendance et de symptômes de sevrage par rapport aux benzodiazépines. Des composés similaires incluent :
Buspirone : Un autre agoniste du récepteur 5-HT1A avec des propriétés anxiolytiques.
Diazépam : Une benzodiazépine avec des effets anxiolytiques, sédatifs et myorelaxants
Le citrate de SM-3997 se démarque par son action sélective sur les récepteurs 5-HT1A et son profil d'effets secondaires favorable.
Activité Biologique
Tandospirone citrate is a pharmacologically significant compound primarily recognized for its action as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, emphasizing its pharmacodynamics, clinical efficacy, and potential therapeutic applications based on diverse research findings.
Pharmacological Profile
This compound exhibits a high affinity for the 5-HT1A receptor, with a binding affinity (Ki) of approximately 27 nM , making it a potent selective agonist. Its selectivity is notable as it shows significantly lower potency at other receptors, including 5-HT2, alpha-adrenergic, and dopamine receptors, with Ki values ranging from 1300 to 41000 nM . This selectivity underpins its therapeutic use in treating anxiety disorders and functional dyspepsia.
Table 1: Receptor Affinity of this compound
Receptor Type | Ki (nM) |
---|---|
5-HT1A | 27 ± 5 |
5-HT2 | 1300 - 41000 |
Alpha-1 Adrenergic | 1300 - 41000 |
Alpha-2 Adrenergic | 1300 - 41000 |
Dopamine D1 & D2 | 1300 - 41000 |
5-HT1B | Inactive |
The mechanism through which tandospirone exerts its effects involves several pathways:
- Receptor Activation : Tandospirone selectively stimulates postsynaptic 5-HT1A receptors located in the limbic system, including the amygdala and hippocampus, which are critical areas for mood regulation.
- Neuronal Activity Modulation : It inhibits adenylate cyclase activity via G-protein coupling, leading to decreased cAMP levels and reduced neuronal excitability. Additionally, it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, promoting hyperpolarization of neurons .
Anxiety Disorders
This compound has been extensively studied for its efficacy in treating anxiety disorders. A clinical trial involving 128 patients demonstrated that tandospirone significantly improved anxiety symptoms as measured by the Hamilton Anxiety Scale (HAMA) and enhanced sleep quality . The study found that patients receiving tandospirone exhibited a total response rate of 86.94% , compared to 96.88% in those receiving combined treatment with drawing therapy (DT), indicating a synergistic effect when used alongside behavioral therapies.
Functional Dyspepsia
In another study focusing on functional dyspepsia (FD), tandospirone was administered at a dosage of 10 mg three times daily for four weeks. The results indicated significant improvements in abdominal symptom scores and quality of life metrics compared to placebo . Notably, patients treated with tandospirone showed greater symptom relief over time, particularly in upper abdominal pain.
Case Studies and Observations
- Case Study on Anxiety Disorders : A randomized controlled trial reported that patients receiving tandospirone showed marked reductions in anxiety symptoms and improved medication compliance compared to controls .
- Functional Dyspepsia Improvement : In a cohort study, patients treated with tandospirone experienced significant improvements in gastrointestinal symptoms and psychological well-being .
Pharmacokinetics
Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and permeability. However, it exhibits low absolute bioavailability (approximately 0.24% ) due to extensive metabolism . The pharmacokinetic profile reveals a half-life of around 1.38 hours , indicating rapid clearance from the body following administration.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life (t½) | 1.38 ± 0.46 hours |
Absolute Bioavailability | 0.24% |
AUC (i.g.) | 114.7 ± 40 ng/mL*h |
AUC (i.v.) | 48,400 ± 19,110 ng/mL*h |
Safety Profile
Tandospirone is generally well-tolerated with a low incidence of adverse effects. The most common side effect reported is dizziness, which occurred in approximately 6.7% of patients treated with tandospirone compared to 2.7% in the placebo group .
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tandospirone citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANDOSPIRONE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.